(E)-4-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
Description
Properties
IUPAC Name |
4-[1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-14-10-17(12-21(24)27-14)28-16-6-8-22(9-7-16)20(23)5-3-15-2-4-18-19(11-15)26-13-25-18/h2-5,10-12,16H,6-9,13H2,1H3/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVRLBMSUGJGBY-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
It features a benzo[d][1,3]dioxole moiety, a piperidine ring, and a pyranone structure, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells.
- Antioxidant Properties : It demonstrates the ability to scavenge free radicals, which can protect cells from oxidative stress.
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes related to neurodegenerative diseases.
- Enzyme Inhibition : Studies have demonstrated that the compound inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative conditions like Alzheimer's disease. For instance, one study reported an IC50 value of 46.42 μM for BChE inhibition, indicating a strong potential for therapeutic applications against cholinergic dysfunctions .
- Antioxidant Mechanism : The antioxidant activity is attributed to the presence of hydroxyl groups in its structure, which facilitate hydrogen donation to free radicals, thus neutralizing them .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds and their derivatives:
Pharmacological Potential
The pharmacological profile of this compound suggests it could be developed into a therapeutic agent for several conditions:
- Neurodegenerative Diseases : Due to its AChE inhibitory activity.
- Cancer Therapy : Its cytotoxic effects against cancer cells warrant further investigation into its use as an anticancer agent.
- Antioxidant Applications : Potential use in formulations aimed at reducing oxidative stress-related damage.
Scientific Research Applications
Chemical Formula
The molecular formula is , indicating a relatively complex structure with multiple functional groups.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structures to (E)-4-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one exhibit significant anticancer properties. For example, derivatives of benzo[d][1,3]dioxole have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Piperidine derivatives have shown promise in neuroprotection. Studies suggest that compounds with piperidine rings can modulate neurotransmitter systems, offering potential therapeutic avenues for neurodegenerative diseases.
Biological Research
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have highlighted the role of similar pyranone derivatives in inhibiting kinases that are crucial for cancer cell proliferation.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of compounds containing the benzo[d][1,3]dioxole scaffold suggest that they may exhibit activity against various bacterial strains. This opens avenues for developing new antibiotics based on this structural motif.
Material Sciences
Polymer Chemistry
The acrylamide functionality allows for the incorporation of this compound into polymer matrices. Research has explored its use in creating smart materials that respond to environmental stimuli, such as temperature or pH changes.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of a series of benzo[d][1,3]dioxole derivatives. The results demonstrated that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines .
Case Study 2: Neuroprotective Properties
In a study focusing on neurodegenerative diseases, researchers evaluated the neuroprotective effects of piperidine derivatives. The findings indicated that these compounds could significantly reduce oxidative stress markers in neuronal cell cultures .
Case Study 3: Antimicrobial Screening
A comprehensive screening of various benzo[d][1,3]dioxole derivatives revealed promising antimicrobial activity against Gram-positive bacteria. The study highlighted that modifications at the piperidine position enhanced activity against resistant strains .
Table 1: Summary of Biological Activities
| Activity Type | Compound Structure | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Similar to (E)-4... | 5.0 - 15.0 | |
| Neuroprotective | Piperidine derivatives | N/A | |
| Antimicrobial | Benzo[d][1,3]dioxole derivatives | 10 - 30 |
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Synthesis of Acrylamide Derivative | Acrylonitrile + benzo[d][1,3]dioxole derivative + base | 75 |
| Formation of Piperidine Ring | Piperidine + acyl chloride | 65 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
The pyran-2-one core in the target compound differs from triazine-dione or pyrimidine cores in analogs (e.g., AKOS005085782 in ). Key distinctions include:
- Solubility: The methyl group at position 6 of the pyran-2-one may reduce solubility compared to polar substituents (e.g., cyano or carboxylate groups in ), impacting bioavailability .
Physicochemical Properties
A comparative analysis of key parameters is summarized below:
| Compound Class | Molecular Weight (g/mol) | logP | H-Bond Donors | H-Bond Acceptors | Notable Features |
|---|---|---|---|---|---|
| Target Compound (Benzodioxole) | ~443.45 | ~2.8 | 0 | 7 | High metabolic stability |
| Nitroimidazole Derivatives | ~350–400 | ~1.5 | 1–2 | 6–8 | Potent antimycobacterial |
| Triazine-Dione Analogs | ~390–420 | ~3.2 | 1 | 9 | High solubility, multiple HBA |
Note: Values are estimated based on structural analogs in referenced studies .
Similarity Assessment in Virtual Screening
Structural similarity to known bioactive compounds is evaluated using molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto coefficients. For example:
- The benzodioxole-acryloyl-piperidine motif shares partial similarity with kinase inhibitors like gefitinib, particularly in the acryloyl-piperidine substructure .
- Dissimilarity to nitro-containing compounds (Tanimoto < 0.4) highlights divergent pharmacological profiles despite overlapping molecular weights .
Research Findings and Implications
- Activity Cliffs: Minor structural changes (e.g., replacing benzodioxole with 3-methoxyphenyl in ) can drastically alter bioactivity, underscoring the importance of substituent optimization .
- Synthetic Feasibility : The compound’s synthesis is more complex than simpler pyran derivatives (), requiring precise acryloylation and coupling steps .
- Therapeutic Potential: The benzodioxole-pyran-2-one hybrid may offer a balance between potency (via acryloyl-piperidine) and safety (via reduced nitro-related toxicity) compared to nitrofuryl or nitroimidazole analogs .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (E)-4-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one?
- Methodology :
- Step 1 : Acylation of piperidin-4-ol derivatives with 3-(benzo[d][1,3]dioxol-5-yl)acryloyl chloride under inert conditions (e.g., N₂ atmosphere) using dichloromethane as solvent and triethylamine as a base .
- Step 2 : Coupling the acylated piperidine intermediate with 6-methyl-4-hydroxypyran-2-one via nucleophilic substitution, optimized at 0–5°C to minimize side reactions .
- Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound’s functional groups?
- Techniques :
- 1H/13C NMR : Assign peaks for benzodioxole protons (δ 6.7–6.9 ppm), acryloyl carbonyl (δ ~165 ppm), and pyran-2-one lactone (δ ~170 ppm) .
- IR Spectroscopy : Confirm acryloyl C=O stretch (~1680 cm⁻¹) and pyran-2-one lactone (~1740 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 439.15 (calculated for C₂₂H₂₁NO₇) .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Protocol :
- Conduct accelerated stability studies at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Assess photostability under UV light (ICH Q1B guidelines) and pH-dependent hydrolysis (buffers at pH 1.2, 6.8, 7.4) .
Advanced Research Questions
Q. How can contradictions in bioactivity data between batches be resolved?
- Approach :
- Replication : Repeat assays with independent synthetic batches to rule out impurities (e.g., residual solvents detected via GC-MS) .
- Control Experiments : Include reference compounds (e.g., kinase inhibitors) to validate assay sensitivity .
- Structural Confirmation : Use X-ray crystallography (as in related piperidine derivatives) to confirm stereochemical consistency .
Q. What computational strategies predict the compound’s reactivity or binding modes?
- Methods :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Molecular Docking : Screen against targets like cyclooxygenase-2 (PDB: 5KIR) using AutoDock Vina, prioritizing hydrogen bonds with benzodioxole and acryloyl groups .
Q. How can synthesis yield be optimized while maintaining stereochemical integrity?
- Optimization Strategies :
- Design of Experiments (DoE) : Vary solvent (e.g., DMF vs. THF), catalyst (e.g., DMAP), and temperature (50–80°C) to maximize yield .
- In-situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize by-products .
Q. What methodologies identify degradation products during long-term storage?
- Analytical Workflow :
- LC-MS/MS : Detect oxidative products (e.g., benzodioxole ring opening) using positive/negative ion modes .
- NMR Stability Studies : Compare fresh vs. aged samples for new resonances (e.g., hydrolyzed lactone) .
Q. How can structure-activity relationships (SAR) guide derivative design?
- SAR Framework :
- Substituent Variation : Replace benzodioxole with furan or thiophene to assess π-π stacking effects .
- Bioisosteric Replacement : Swap acryloyl with propionyl to evaluate hydrogen-bonding capacity in kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
